3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride is an aromatic amino alcohol with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol. This compound is notable for its role as an intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry. It is structurally characterized by a phenyl group attached to a propanol backbone, with a methylamino group contributing to its unique properties.
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride, also known as Atomoxetine Related Compound A, is a chemical compound with the molecular formula C₁₀H₁₅NO and a CAS number of 42142-52-9. It is structurally related to the drug atomoxetine, which is marketed under the brand name Strattera and used to treat attention deficit hyperactivity disorder (ADHD) and adult attention-deficit/hyperactivity disorder (ADHD) [].
While 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride itself is not a medication, it serves as a valuable tool in scientific research related to atomoxetine. Here are some specific applications:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride has been explored primarily in the context of its pharmacological effects. It is known to interact with various neurotransmitter systems, influencing pathways associated with mood and cognition. Research indicates potential therapeutic applications in treating neurological disorders, although further studies are necessary to fully elucidate its mechanisms of action .
The synthesis of 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride typically involves several steps:
3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride has several applications:
Studies on the interactions of 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride reveal its potential effects on cellular processes, including modulation of enzyme activity and influence on gene expression. It has been observed to affect cell signaling pathways, which may lead to changes in metabolic flux and levels of metabolites within biological systems .
Several compounds share structural similarities with 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Methylamino)-1-phenylpropan-1-one; hydrochloride | C10H14ClNO | Ketone precursor, involved in similar synthetic routes |
| Atomoxetine | C16H17NO2 | Selective norepinephrine reuptake inhibitor |
| 4-Methylaminorex | C11H15N | Stimulant effects, structural similarity |
| Methamphetamine | C10H15N | Known for its potent stimulant properties |
These compounds exhibit varying biological activities and applications, highlighting the unique position of 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride within this class due to its specific pharmacological potential and synthetic utility .